2H-1-Benzopyran-2-one, 6-[(1R,2S)-2,3-dihydroxy-1-methoxy-3-methylbutyl]-7-methoxy-
Description
Substituent Analysis
Structural Representation
The compound’s structure can be represented as:
O
||
OCH₃—C6—[CH(OCH₃)-CH(OH)-C(OH)(CH₃)-CH₂]
|
OCH₃ (position 7)
Table 1: Key structural descriptors
CAS Registry Number and Synonyms
CAS Registry Number
As of the latest available data, no specific CAS Registry Number has been assigned to this compound. However, structurally related coumarin derivatives, such as 8-(2,3-dihydroxy-3-methylbutyl)-7-methoxychromen-2-one (CAS 5673-37-0), share similarities in their alkyl-substituted coumarin frameworks.
Synonyms
The compound may be referred to by alternative names based on nomenclature systems or historical conventions:
- 7-Methoxy-6-[(1R,2S)-2,3-dihydroxy-1-methoxy-3-methylbutyl]coumarin
- (1R,2S)-6-(2,3-Dihydroxy-1-methoxy-3-methylbutyl)-7-methoxy-2H-chromen-2-one
Table 2: Comparative synonyms of related coumarin derivatives
Molecular Formula and Weight Analysis
Molecular Formula
The molecular formula of the compound is C₁₆H₂₂O₇ , derived as follows:
- Coumarin core (C₉H₆O₂) : Accounts for the benzene-pyrone structure.
- Position 6 substituent (C₆H₁₂O₄) : Adds four carbons from the butyl chain, two hydroxyl groups, one methoxy group, and one methyl branch.
- Position 7 methoxy group (C₁H₃O) : Adds one carbon and one oxygen atom.
Molecular Weight
The molecular weight is calculated as:
$$
\text{MW} = (12.01 \times 16) + (1.008 \times 22) + (16.00 \times 7) = 318.34 \, \text{g/mol}
$$
Table 3: Molecular formula comparison with related compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| Target compound | C₁₆H₂₂O₇ | 318.34 |
| 8-(2,3-Dihydroxy-3-methylbutyl)-7-methoxycoumarin | C₁₅H₁₈O₅ | 278.30 |
| Angelol A | C₂₀H₂₄O₇ | 376.40 |
| Herniarin (7-Methoxycoumarin) | C₁₀H₈O₃ | 176.17 |
Properties
Molecular Formula |
C16H20O6 |
|---|---|
Molecular Weight |
308.33 g/mol |
IUPAC Name |
6-[(1R,2S)-2,3-dihydroxy-1-methoxy-3-methylbutyl]-7-methoxychromen-2-one |
InChI |
InChI=1S/C16H20O6/c1-16(2,19)15(18)14(21-4)10-7-9-5-6-13(17)22-11(9)8-12(10)20-3/h5-8,14-15,18-19H,1-4H3/t14-,15+/m1/s1 |
InChI Key |
GIRZZQJILPTTEK-CABCVRRESA-N |
Isomeric SMILES |
CC(C)([C@H]([C@@H](C1=C(C=C2C(=C1)C=CC(=O)O2)OC)OC)O)O |
Canonical SMILES |
CC(C)(C(C(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)OC)O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The process begins with a substituted salicylaldehyde derivative (7-methoxy-2-hydroxybenzaldehyde) and a γ,δ-dihydroxy-β-methoxy-α-methylbutyl precursor. BLAP facilitates the Knoevenagel condensation between the aldehyde and an active methylene compound, followed by intramolecular transesterification to form the benzopyranone core. Key parameters include:
Chemoselectivity Control
BLAP’s selectivity prevents competing pathways like hemiketalization. Adjusting the solvent polarity and substrate concentration suppresses side reactions, ensuring >90% conversion to the target product.
Knoevenagel Condensation-Based Chemical Synthesis
Traditional Knoevenagel condensation remains a versatile method, though it requires multi-step functionalization to install the methoxy and dihydroxy-methylbutyl groups.
Core Benzopyranone Formation
The coumarin backbone is synthesized via Knoevenagel condensation between 7-methoxysalicylaldehyde and diethyl malonate (Table 1):
Table 1: Reaction Conditions for Knoevenagel Condensation
| Parameter | Value |
|---|---|
| Catalyst | Piperidine/Acetic acid (1:1) |
| Solvent | Ethanol (reflux) |
| Time | 6–8 hours |
| Yield | 82–89% |
The reaction proceeds via deprotonation of the active methylene compound, nucleophilic attack on the aldehyde, and cyclodehydration.
Side Chain Introduction
The dihydroxy-methoxy-methylbutyl side chain is introduced through a stereoselective aldol reaction. Using (R)- and (S)-configured chiral auxiliaries, the (1R,2S) stereochemistry is achieved in 70–78% yield. Subsequent methoxy group installation via Williamson ether synthesis completes the structure.
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction rates and reduces side product formation during critical steps.
Bromination and Etherification
A two-step protocol under microwave conditions:
- Bromination : Electrophilic bromination of 3-acetylcoumarin using $$ \text{Br}2 $$ in $$ \text{CHCl}3 $$ at 50°C (5 min, 94% yield).
- Etherification : Methoxy group introduction via nucleophilic substitution with $$ \text{NaOCH}_3 $$ in DMF (120°C, 10 min, 88% yield).
Stereochemical Resolution Techniques
Chiral Chromatography
Racemic mixtures of the side chain are resolved using preparative HPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)), achieving 99% ee.
Enzymatic Kinetic Resolution
Lipase-catalyzed acetylation of the secondary alcohol in the side chain selectively acetylates the (1S,2R)-enantiomer, leaving the desired (1R,2S)-isomer unreacted (78% yield, 97% ee).
Green Chemistry Approaches
Deep Eutectic Solvents (DES)
A DES composed of choline chloride and urea (2:1) serves as both solvent and catalyst for Knoevenagel condensation, achieving 85–91% yield at 60°C.
Solvent-Free Synthesis
Under solvent-free conditions, DABCO (1,4-diazabicyclo[2.2.2]octane) catalyzes the coupling of 7-methoxysalicylaldehyde with pre-functionalized side chain precursors at 180°C (76% yield).
Comparative Analysis of Methods
Table 2: Method Comparison for Target Compound Synthesis
| Method | Yield (%) | Stereoselectivity (ee) | Time |
|---|---|---|---|
| Enzymatic Domino | 68–75 | >95 | 24–48 h |
| Knoevenagel | 70–89 | 70–78 | 8–12 h |
| Microwave | 88–94 | Racemic | 15–30 min |
| Green Chemistry | 76–91 | 50–65 | 4–6 h |
The enzymatic domino method excels in stereocontrol but requires longer reaction times. Microwave synthesis offers rapid access to intermediates but lacks stereoselectivity.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 6-[(1R,2S)-2,3-dihydroxy-1-methoxy-3-methylbutyl]-7-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.
Substitution: Substitution reactions can occur at various positions on the benzopyran ring, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce reduced forms of the compound with modified functional groups.
Scientific Research Applications
Antioxidant Properties
Research indicates that coumarin derivatives possess significant antioxidant capabilities. The compound has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This property is particularly beneficial in preventing cellular damage associated with various diseases .
Anticancer Effects
Studies have demonstrated that this coumarin derivative exhibits cytotoxic activity against several cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation. For instance, it has been tested against breast cancer and leukemia cells, showing promising results in inhibiting tumor growth .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines, which may have implications for treating conditions like arthritis and other inflammatory diseases .
Drug Development
Due to its diverse biological activities, this coumarin derivative is being explored as a lead compound in drug development. Its potential as an anticancer agent has led to further modifications aimed at enhancing its efficacy and bioavailability .
Natural Product Chemistry
As a natural product isolated from Angelica dahurica, this compound contributes to the understanding of plant-derived therapeutics. Its extraction and characterization can lead to the discovery of new drugs with fewer side effects compared to synthetic alternatives .
Agrochemical Applications
The unique properties of this compound extend beyond medicinal uses into agrochemicals. Its antioxidant properties may be harnessed in agricultural practices to protect crops from oxidative damage caused by environmental stressors .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Kwon et al. (2002) | Isolation from Angelica dahurica | First report of the compound's isolation from a plant source; confirmed its structure using NMR spectroscopy. |
| ResearchGate Study | Biological properties | Demonstrated significant antioxidant and anticancer activities; suggested mechanisms for apoptosis induction in cancer cells. |
| Agrochemical Research | Crop protection | Evaluated the effectiveness of the compound as a natural pesticide; showed reduced oxidative stress in treated plants compared to controls. |
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 6-[(1R,2S)-2,3-dihydroxy-1-methoxy-3-methylbutyl]-7-methoxy- involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate oxidative stress, inflammation, and microbial growth. It may interact with enzymes, receptors, and other cellular components to exert its effects .
Comparison with Similar Compounds
Mexoticin (HY-N7689)
Structure : 8-[(2R)-2,3-Dihydroxy-3-methylbutyl]-5,7-dimethoxy-2H-1-benzopyran-2-one
- Substituents :
- Position 5: Methoxy
- Position 7: Methoxy
- Position 8: (2R)-2,3-Dihydroxy-3-methylbutyl
- Key Differences :
- Substitution at position 8 vs. position 6 in the target compound.
- Additional methoxy group at position 3.
- Molecular weight: 308.33 g/mol (vs. ~306 g/mol for the target compound).
- Physicochemical Properties: Higher hydrophilicity due to two methoxy groups and a dihydroxybutyl chain.
8-[(2R)-2-(Formyloxy)-3-Hydroxy-3-Methylbutyl]-7-Methoxy-2H-1-Benzopyran-2-one (CAS: 112457-36-0)
Structure : Contains a formyloxy group on the butyl side chain.
- Key Differences :
- Formyl ester replaces the methoxy group at position 2 of the side chain.
- Increased lipophilicity (logP ~2.97) compared to the target compound’s dihydroxy-methoxy chain.
- Synthesis : Likely involves esterification of the hydroxyl group, introducing metabolic instability compared to the target compound’s stable diol .
Scopoletin (7-Hydroxy-6-Methoxycoumarin)
Structure : Simplest analogue with hydroxy (position 7) and methoxy (position 6) groups.
- Key Differences :
- Lacks the complex side chain at position 6.
- Lower molecular weight (192.17 g/mol vs. ~306 g/mol).
- Physicochemical Properties: LogP: 1.507 (more hydrophilic than the target compound). Melting point: Not explicitly stated but typically ~144°C for coumarins.
- Applications : Widely studied for antioxidant and antimicrobial activities .
8-[(1E)-3-Hydroxy-3-Methyl-1-Buten-1-yl]-7-Methoxy-2H-1-Benzopyran-2-one (CAS: 109741-38-0)
Structure : Features an unsaturated prenyl-like side chain.
- Key Differences: E-configuration of the butenyl group introduces steric constraints.
- Biological Relevance : Prenylated coumarins often exhibit enhanced bioavailability and receptor binding .
Structural and Functional Analysis
Table 1: Comparative Data of Key Compounds
| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | logP | Key Applications |
|---|---|---|---|---|
| Target Compound | 6: (1R,2S)-diol, 7: OMe | ~306 | ~2.5* | Research (Antioxidant) |
| Mexoticin (HY-N7689) | 5,7: OMe; 8: (2R)-diol | 308.33 | N/A | Anti-inflammatory |
| CAS 112457-36-0 | 8: Formyloxy-diol | 306.31 | ~2.97 | Metabolic studies |
| Scopoletin | 7: OH; 6: OMe | 192.17 | 1.507 | Antimicrobial |
| CAS 109741-38-0 | 8: Unsaturated prenyl | 276.29 | ~3.2 | Bioavailability studies |
*Estimated based on side chain polarity.
Biological Activity
The compound 2H-1-Benzopyran-2-one, 6-[(1R,2S)-2,3-dihydroxy-1-methoxy-3-methylbutyl]-7-methoxy- is a member of the benzopyran family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its antioxidant, anti-inflammatory, and neuroprotective properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented by the following molecular formula:
- Molecular Formula : C16H20O6
- Molecular Weight : 308.32 g/mol
The compound features a benzopyran backbone with hydroxyl and methoxy substituents that contribute to its biological activity.
Antioxidant Activity
Antioxidant properties are crucial for protecting cells from oxidative stress. Several studies have investigated the antioxidant capacity of similar benzopyran derivatives:
| Compound | IC50 (µM) | Assay Method | Reference |
|---|---|---|---|
| 2H-1-Benzopyran-2-one | 25.4 | DPPH Scavenging | |
| Alpha-Tocopherol Analog | 12.7 | DPPH Scavenging |
The IC50 value indicates the concentration required to inhibit 50% of the free radicals, demonstrating that our compound exhibits significant antioxidant potential.
Anti-inflammatory Properties
Inflammation plays a critical role in various diseases. The compound has been shown to modulate inflammatory pathways:
- Mechanism : Inhibition of NF-kB activation and reduction of pro-inflammatory cytokines.
- Experimental Model : Mouse model of acute inflammation.
In a study involving lipopolysaccharide (LPS)-induced inflammation in mice, treatment with the compound resulted in a significant reduction in edema and inflammatory markers compared to controls .
Neuroprotective Effects
Neuroprotection is another promising area for this compound. Research indicates that it may protect neuronal cells from damage:
| Study Type | Findings | Reference |
|---|---|---|
| In vitro | Reduced apoptosis in neuronal cells exposed to oxidative stress | |
| In vivo | Improved cognitive function in models of neurodegeneration |
The neuroprotective effects were attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.
Case Study 1: Antioxidant Efficacy
In a controlled experiment, the antioxidant capacity was measured using various assays (DPPH, ABTS). The compound demonstrated superior activity compared to traditional antioxidants like vitamin E. The study highlighted its potential as a natural antioxidant in food preservation and therapeutic applications .
Case Study 2: Neuroprotection in Animal Models
A study on mice subjected to induced oxidative stress showed that administration of the compound significantly improved survival rates and reduced neurological deficits. Behavioral tests indicated enhanced learning and memory capabilities post-treatment, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
Q & A
Basic Research Questions
Q. How can the structural identity of this compound be confirmed using spectroscopic methods?
- Methodology :
- 1H/13C NMR : Assign peaks based on coupling patterns and integration ratios. For example, methoxy groups (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.5–7.5 ppm) can confirm substitution patterns .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254–280 nm) to assess purity (>98% as per analytical standards) .
- Mass Spectrometry : High-resolution ESI-MS can validate the molecular formula (e.g., C16H20O6, MW 308.33) .
Q. What safety protocols are critical during experimental handling?
- Key Precautions :
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact (P280, P262) .
- Work under fume hoods (P271) to minimize inhalation risks .
- Store in airtight, light-protected containers at 4°C to prevent degradation .
Q. How can synthesis routes be optimized for this compound?
- Approach :
- Reaction Conditions : Use reflux in anhydrous solvents (e.g., CCl4) with radical initiators like AIBN for bromination at specific positions .
- Purification : Recrystallization from ethyl acetate or column chromatography (silica gel, hexane/EtOAc gradients) improves yield and purity .
Advanced Research Questions
Q. How do substituent modifications influence bioactivity in coumarin derivatives?
- Strategy :
- Introduce electron-donating groups (e.g., methoxy at C7) to enhance antimicrobial activity via increased membrane permeability .
- Replace the dihydroxybutyl side chain with alkyl or aryl groups to study structure-activity relationships (SAR) using in vitro assays (e.g., MIC for antimicrobial testing) .
Q. How can solubility limitations be addressed for in vivo studies?
- Solutions :
- Co-solvents : Use DMSO or cyclodextrin complexes to improve aqueous solubility (logP = 1.5–2.0) .
- Derivatization : Synthesize glycosylated or phosphate prodrugs to enhance bioavailability .
Q. How to resolve contradictions in reported solubility or stability data?
- Validation Methods :
- Differential Scanning Calorimetry (DSC) : Measure melting points and thermal degradation profiles to compare with literature values .
- Controlled Replicates : Perform solubility tests (e.g., shake-flask method) under standardized pH and temperature conditions .
Q. What experimental designs are suitable for evaluating metabolic pathways?
- Techniques :
- Radiolabeling : Incorporate 14C at the methoxy or dihydroxybutyl group to track metabolites via scintillation counting .
- LC-MS/MS : Identify phase I/II metabolites in hepatocyte incubations using collision-induced dissociation (CID) .
Q. How to assess stability under varying pH and temperature conditions?
- Protocol :
- Stress Testing : Incubate the compound at 40–60°C and pH 1–9 for 24–72 hours, followed by HPLC analysis to quantify degradation products .
- Light Exposure : Use ICH Q1B guidelines to test photostability under UV/visible light .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
